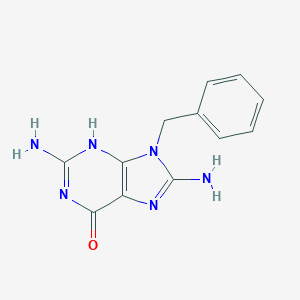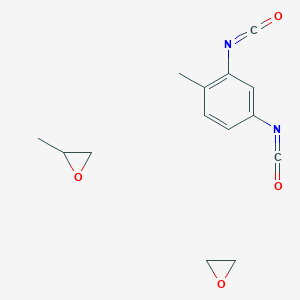
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked is a type of polymer that has gained significant attention in scientific research due to its unique properties. This polymer is commonly referred to as polyurethane and is widely used in various applications, including coatings, adhesives, foams, and elastomers. Polyurethane is formed by the reaction of diisocyanates with polyols, resulting in a highly cross-linked and durable material.
Mecanismo De Acción
Polyurethane acts as a barrier between the environment and the substrate. The polymer forms a highly cross-linked and durable material that provides mechanical strength and chemical resistance. The properties of polyurethane can be modified by changing the type and amount of diisocyanate and polyol used in the reaction. The reaction can also be modified by using different blocking agents, which can affect the curing time and properties of the final product.
Efectos Bioquímicos Y Fisiológicos
Polyurethane has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have shown that polyurethane can release toxic chemicals, such as isocyanates, during its synthesis and use. These toxic chemicals can cause respiratory problems and allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Polyurethane has several advantages for use in lab experiments, including its mechanical strength, chemical resistance, and durability. However, polyurethane can be difficult to handle and requires specialized equipment and training for its synthesis and use. Polyurethane can also release toxic chemicals during its synthesis and use, which can pose a risk to researchers.
Direcciones Futuras
There are several future directions for the study of polyurethane. One area of research is the development of new polyurethane formulations with improved properties, such as increased mechanical strength, chemical resistance, and biocompatibility. Another area of research is the development of new methods for the synthesis and processing of polyurethane, which can reduce the release of toxic chemicals and improve the efficiency of the reaction. Additionally, the use of polyurethane in biomedical engineering applications, such as tissue engineering and drug delivery, is an area of growing interest and requires further research.
Métodos De Síntesis
Polyurethane is synthesized by the reaction of diisocyanates with polyols. The reaction is exothermic and results in the formation of a highly cross-linked and durable material. The reaction can be catalyzed by various catalysts, including tertiary amines, organometallic compounds, and Lewis acids. The properties of polyurethane can be modified by changing the type and amount of diisocyanate and polyol used in the reaction. The reaction can also be modified by using different blocking agents, which can affect the curing time and properties of the final product.
Aplicaciones Científicas De Investigación
Polyurethane has been extensively studied for its applications in various fields, including biomedical engineering, coatings, adhesives, and foams. In biomedical engineering, polyurethane has been used for the development of artificial organs, prosthetic devices, and drug delivery systems. Polyurethane coatings have been used for corrosion protection, while polyurethane adhesives have been used for bonding various materials. Polyurethane foams have been used for insulation and cushioning.
Propiedades
Número CAS |
103458-32-8 |
|---|---|
Nombre del producto |
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked |
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2 |
Clave InChI |
HLAOLBHNYWEARA-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1 |
SMILES canónico |
CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1 |
Otros números CAS |
60787-82-8 |
Sinónimos |
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




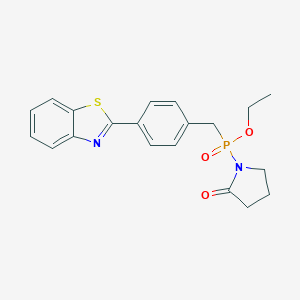
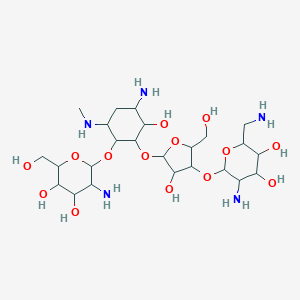
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
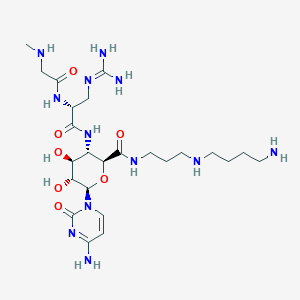


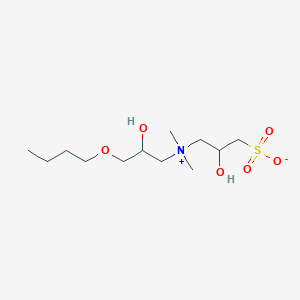
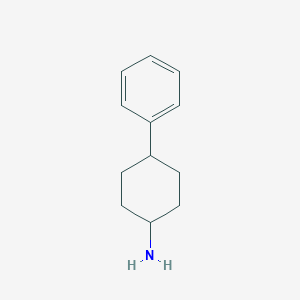
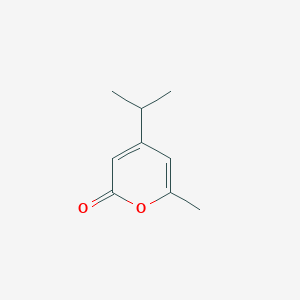
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

